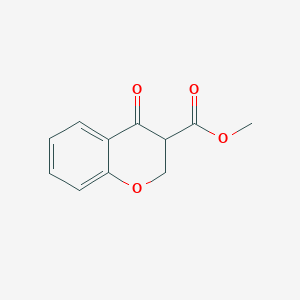

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate

Descripción

Propiedades

Fórmula molecular |

C11H10O4 |

|---|---|

Peso molecular |

206.19 g/mol |

Nombre IUPAC |

methyl 4-oxo-2,3-dihydrochromene-3-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-5,8H,6H2,1H3 |

Clave InChI |

WKMRGZPALANRNY-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1COC2=CC=CC=C2C1=O |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds

A method for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves reacting a phenol compound with a gamma-butyrolactone compound using alkali to create an intermediate. Subsequently, this intermediate undergoes a ring-closing reaction using an acid catalyst, resulting in the formation of the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. This method is noted for its simplicity, convenient operation, easily accessible raw materials, and low cost, making it suitable for large-scale industrial production.

Reaction Conditions and Materials:

- Reactants: A phenol compound and a \$$\gamma\$$-butyrolactone compound.

- Catalysts: Alkali (such as potassium hydride, sodium carbonate, or potassium carbonate) for the initial reaction and an acid catalyst (such as zinc chloride (\$$ZnCl2\$$), aluminum chloride (\$$AlCl3\$$), ferric chloride (\$$FeCl3\$$), lanthanum chloride (\$$LnCl3\$$), concentrated sulfuric acid, or trifluoromethanesulfonic acid) for ring closure.

- Reaction Temperature: The reaction between the phenol compound and \$$\gamma\$$-butyrolactone compound in the presence of alkali is conducted at 10-100°C for 1-24 hours.

- Molar Ratio: The molar ratio of the phenol compound to the base is maintained at 1:1 to 1:10.

Example: Preparation of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

- Dissolve 1g of Intermediate C (example 3) in 5g of trifluoromethanesulfonic acid in a dry, single-neck bottle.

- Heat the mixture to 75°C, then increase the temperature to 150°C, initiating a reaction that generates a significant amount of gas.

- Stir the reaction mixture for 8 hours, monitoring the reaction via Thin Layer Chromatography (TLC) until the raw material is no longer detected.

- Quench the reaction by adding dilute hydrochloric acid and dichloromethane, then extract the reaction solution with dichloromethane.

- Dry the organic phase and obtain a crude product, which is then recrystallized using 95% ethanol to yield 0.45g of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (45.0% yield) and recover 0.13g of 5-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (13% yield).

Preparation of Optically Active 4-oxo-1-benzopyran-2-carboxylic acid derivatives

A process for preparing optically active 4-oxo-1-benzopyran-2-carboxylic acid derivatives involves a synthetic route starting from a phenoxyfumaric acid derivative and converting it into the optically active 4-oxo-1-benzopyran-2-carboxylic acid derivative.

- Ring Closure: The phenoxyfumaric acid derivative undergoes ring closure under acidic conditions to yield the 4-oxo-4H-1-benzopyran-2-carboxylic acid derivative. Suitable acids include concentrated sulfuric acid or polyphosphoric acid, used in 1 to 10 equivalent amounts, without any solvent. The reaction proceeds at 10 to 100°C for 1 to 4 hours.

- Condensation: React the 4-oxo-4H-1-benzopyran-2-carboxylic acid derivative with an optically active amine or alcohol to obtain an optically active compound. If \$$R_1\$$ is a hydrogen atom, the compound is converted into an acid halide (e.g., acid chloride) and reacted with the optically active amine or alcohol in the presence of a base.

- Asymmetric Hydrogenation: Asymmetric reduction of the compound obtained in the previous step yields the optically active compound with good diastereoselectivity. Platinum oxide, platinum black, 5% platinum on activated carbon, palladium black, 5% palladium on activated carbon, rhodium oxide, or Raney nickel can be used as a catalyst for asymmetric hydrogenation.

- Acidic Hydrolysis: Subject the resulting compound to acidic hydrolysis to obtain the final optically active 4-oxo-1-benzopyran-2-carboxylic acid derivative. Hydrochloric acid, hydrobromic acid, or sulfuric acid can be used for this reaction.

Alternative Etherification and Hydrolyzation Method

An alternative method involves the etherification of 7-hydroxyl-3-coumarin carboxylic acid methyl ester and halogenated benzyl, followed by hydrolyzation under basic conditions to yield the desired compounds.

- Reactants: 7-hydroxyl-3-coumarin carboxylic acid methyl ester and halogenated benzyl (chlorobenzyl, bromicbenzyl).

- Base: Inorganic bases such as sodium hydroxide, lithium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate, or lithium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide or Dimethyl sulfoxide (DMSO).

- Temperature: The condensation reaction is conducted between -10 and 180°C.

- Reaction Time: 0.1-72 hours, with optimal conditions reacting 7-hydroxyl-3-coumarin carboxylic acid methyl ester with bromicbenzyl in dimethylformamide, using potassium carbonate as the base, at 70°C for 0.1-12 hours.

- Hydrolyzation: The compound is hydrolyzed under basic conditions, followed by acidification. Polar protic solvents such as methanol, ethanol, or water, or a mixture thereof, are used. The hydrolyzation temperature ranges from -10 to 200°C.

Preparation of 2-oxo-2H-1-pyran-3-carboxylates

A mild and facile method for preparing 2-oxo-2H-1-pyran-3-carboxylates involves treating 1,3-diketones with dimethyl (methoxymethylene)malonate in the presence of cesium carbonate (\$$Cs2CO3\$$) in tetrahydrofuran at room temperature. This method is particularly effective for synthesizing bicyclic structures like 5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-carboxylates.

Análisis De Reacciones Químicas

Cyclocondensation with Hydrazine Derivatives

The compound reacts with hydrazine and phenylhydrazine to form fused pyrazolone heterocycles.

Mechanistically, hydrazine attacks the ketone at position 4, followed by cyclization to form the pyrazolone ring. This reaction is highly sensitive to substituents on the aromatic ring and the steric environment .

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which can further decarboxylate under thermal or catalytic conditions.

The carboxylic acid intermediate participates in decarboxylative Michael additions with pyridylacetic acids under Brønsted base catalysis (e.g., DABCO), yielding 4-(pyridylmethyl)chroman-2-ones .

Ring-Opening Reactions

The lactone-like structure undergoes nucleophilic ring-opening under basic conditions.

| Reagent | Product | Notes | Source |

|---|---|---|---|

| Hydroxylamine | No reaction observed | Contrasts with hydrazine reactivity | |

| NaOH (aq.) | Open-chain dicarboxylate derivative | Requires harsh conditions |

The lack of reactivity with hydroxylamine highlights the selectivity for nitrogen-based nucleophiles like hydrazine .

Methylation of Pyrazolone Derivatives

The pyrazolone products from hydrazine reactions can be further functionalized via alkylation.

| Methylation Reagent | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide | 3-Methoxy-2-phenylbenzopyrano-pyrazolone | 58% | |

| Dimethyl sulfate | 3,5-Dimethylpyrazolone derivative | 52% |

Methylation occurs preferentially at the pyrazolone nitrogen or oxygen atoms, depending on the base used (e.g., K₂CO₃ vs. NaH) .

Base-Catalyzed Cyclizations

Under strong bases, the compound participates in intramolecular cyclizations to form polycyclic structures.

| Base | Product | Yield | Application | Source |

|---|---|---|---|---|

| NaCN | 2-Cyano-2,3-dihydro-4-hydroxy-2H-benzopyran-3-carboxylate | 58% | Building block for alkaloids | |

| KOtBu | Benzoxepin carboxylate | 52% | Anticancer agent precursor |

These reactions exploit the electrophilic carbonyl group and the ester’s α-position for cyclization .

Aplicaciones Científicas De Investigación

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, substituents, and inferred physicochemical properties.

Structural Analogues in Heterocyclic Systems

Benzothiopyran Derivative

Compound : Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate ()

- Molecular Formula : C₁₁H₉BrO₃S

- Molecular Weight : 301.16 g/mol

- Key Differences: Core Structure: The oxygen atom in the pyran ring is replaced by sulfur, forming a benzothiopyran system.

- Implications : The sulfur atom may reduce solubility in polar solvents compared to the oxygen-based benzopyran, while bromine could enable halogen bonding or nucleophilic substitution reactions .

Disodium Benzopyran Carboxylate Salt

Compound : Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] ()

- Key Differences :

- Functional Groups : The carboxylate groups (as disodium salts) and ether linkages distinguish this compound from the target’s ester and ketone groups.

- Solubility : The ionic carboxylate groups enhance water solubility, making this derivative more suitable for aqueous formulations compared to the neutral methyl ester in the target compound.

- Implications : The dimeric structure with ether bridges may confer rigidity or stabilize interactions in pharmaceutical formulations .

C. Phthalazinone Derivatives ()

Examples : B2 (C₁₉H₁₉FN₄O₂), B3 (C₂₀H₂₁FN₄O₂), B4 (C₂₀H₂₁FN₄O₂)

- Core Structure : Phthalazine (a fused benzene and diazine ring) instead of benzopyran.

- Key Features :

- Substituents : Fluorine atoms and hydrazide groups (e.g., -NH-NHCO-alkyl) are present, which are absent in the target compound.

- Molecular Weight : Ranges from 355.16 to 383.19 g/mol, significantly higher than the benzopyran derivative.

- Implications : The hydrazide moiety and fluorine substituents may enhance biological activity (e.g., enzyme inhibition) but reduce metabolic stability compared to the simpler ester-ketone system in the target compound .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate | C₁₁H₁₀O₄ | 218.19 | Benzopyran | Methyl ester, 4-oxo | Neutral, moderate polarity |

| Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate | C₁₁H₉BrO₃S | 301.16 | Benzothiopyran | Bromo, methyl ester, 4-oxo | Lipophilic, halogenated |

| Disodium benzopyran carboxylate salt | Not provided | N/A | Benzopyran | Carboxylate salt, ether linkages | High water solubility |

| B2 (Phthalazinone derivative) | C₁₉H₁₉FN₄O₂ | 355.16 | Phthalazine | Fluorine, hydrazide, propyl group | Polar, bioactive |

Key Research Findings

Biological Relevance: Phthalazinone derivatives (e.g., B2–B5) exhibit structural complexity with hydrazide groups, which are often associated with anticancer or antimicrobial activity. However, their larger size may limit bioavailability compared to the compact benzopyran structure .

Solubility Trends : The disodium salt’s ionic nature () contrasts with the target compound’s ester, highlighting how functional group modifications can tailor solubility for specific applications (e.g., parenteral vs. oral formulations) .

Actividad Biológica

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 210.19 g/mol

This structure contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of benzopyran compounds often show activity against a range of microorganisms.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of several benzopyran derivatives, methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These results suggest that this compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate has been evaluated in various studies. Its derivatives have shown promising results against different cancer cell lines.

Research Findings

A study focused on the cytotoxic effects of methyl 4-oxo derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines found that:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Methyl 4-oxo derivative | 5.5 | HepG2 |

| Methyl 4-oxo derivative | 7.2 | HeLa |

These findings indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of methyl 4-oxo derivatives have also been investigated. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study: Inhibition of Cytokines

In a study assessing the anti-inflammatory properties of several benzopyran derivatives:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Methyl 4-oxo derivative | IL-6: 70 |

| TNF-alpha: 65 |

This suggests that methyl 4-oxo derivatives could serve as potential therapeutic agents for inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate and biological targets such as enzymes involved in cancer progression and inflammation. These studies reveal potential binding sites and affinities that correlate with the observed biological activities.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are critical. Key signals include the methyl ester (δ ~3.8 ppm for H; δ ~52 ppm for C) and the lactone carbonyl (δ ~170 ppm in C NMR).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry. The compound’s dihydrobenzopyran core often adopts a half-chair conformation, with bond angles and torsions validated against density functional theory (DFT) models .

How can computational methods like DFT aid in understanding the electronic and structural properties of this compound?

Advanced

DFT calculations (e.g., B3LYP/6-31G(d)) predict molecular electrostatic potentials, frontier orbitals, and stabilization energies. For example, the lactone ring’s electron-deficient carbonyl group influences reactivity toward nucleophiles. Comparative analysis of calculated vs. experimental bond lengths (from XRD) validates structural models and identifies intramolecular hydrogen bonding critical for stability .

What mechanistic insights explain the regioselectivity of reactions involving the 4-oxo-3,4-dihydro-2H-1-benzopyran core?

Advanced

The lactone’s α,β-unsaturated carbonyl system directs regioselectivity. For instance, nucleophilic attacks occur preferentially at C-4 (oxo position) due to conjugation with the aromatic ring. In cycloadditions, the dienophilic C=O group participates in Diels-Alder reactions, with DFT studies confirming transition-state geometries .

How should researchers resolve contradictions in spectral data, such as unexpected 1^11H NMR splitting patterns?

Advanced

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the methyl ester). Use variable-temperature NMR to assess conformational exchange. For ambiguous NOE correlations, complement with 2D-COSY or HSQC. Cross-validate with XRD to rule out crystal packing artifacts .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS Category 3 respiratory irritant).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Refer to SDS guidelines for disposal .

What strategies are employed to evaluate the biological activity of derivatives of this compound?

Q. Advanced

- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorogenic substrates. IC values are determined via dose-response curves.

- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cell lines, ensuring pH-adjusted media to prevent lactone hydrolysis .

How can substituents at the C-6 position be introduced to modulate physicochemical properties?

Advanced

Electrophilic aromatic substitution (EAS) at C-6 is feasible due to the electron-rich aromatic ring. For example, nitration (HNO/HSO) followed by reduction yields amino derivatives. Acylation with anhydrides (e.g., propionic anhydride) under reflux introduces acyloxymethyl groups, enhancing lipophilicity .

What experimental designs assess the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC-PDA.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere .

How can HPLC methods be optimized for purity analysis and impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.